molecular formula C13H11N3O B11883811 2-(1-methyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde

2-(1-methyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde

Cat. No.: B11883811
M. Wt: 225.25 g/mol
InChI Key: ZHMMXNXHRTVOEG-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is a heterocyclic compound that features both an indolizine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde typically involves the formation of the indolizine ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-indole-3-carbaldehyde with a pyrazole derivative in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize high-throughput techniques and advanced purification methods to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed molecular studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine
  • 1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea
  • 4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and interactions compared to simpler compounds .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)indolizine-3-carbaldehyde

InChI

InChI=1S/C13H11N3O/c1-15-8-10(7-14-15)12-6-11-4-2-3-5-16(11)13(12)9-17/h2-9H,1H3

InChI Key

ZHMMXNXHRTVOEG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(N3C=CC=CC3=C2)C=O

Origin of Product

United States

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